6,8-Dichloro-9H-purin-2-amine

Description

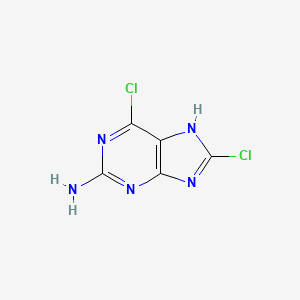

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLITZXKLOOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1Cl)N)N=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Drug Discovery

CAS Number: 130120-68-2

Introduction

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These "privileged structures" offer a unique combination of chemical tractability and biological relevance, enabling the generation of diverse compound libraries with a high probability of interacting with various biological targets.[1] 6,8-Dichloro-9H-purin-2-amine stands as a quintessential example of such a scaffold. This di-chlorinated purine derivative, with its strategically positioned reactive sites, serves as a versatile starting material for the synthesis of a multitude of substituted purines with significant therapeutic potential, particularly in the realm of oncology and virology.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, synthesis and purification protocols, chemical reactivity, and its pivotal role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological assays. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 130120-68-2 | [2] |

| Molecular Formula | C₅H₃Cl₂N₅ | [2] |

| Molecular Weight | 204.02 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| IUPAC Name | This compound | |

| Melting Point | >300 °C (decomposes) | Not explicitly found, typical for purines |

| Storage Temperature | -20°C, stored under nitrogen | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through the chlorination of a suitable 2-aminopurine precursor. While a direct one-step synthesis from a readily available commercial starting material is not extensively documented, a logical and experimentally supported pathway involves the sequential chlorination of guanine or a derivative.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis beginning from the readily available precursor, 2-amino-6-chloropurine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine (Precursor)

A common and effective method for the synthesis of the precursor, 2-amino-6-chloropurine, starts from guanine.

Step 1: Chlorination of Guanine

-

In a well-ventilated fume hood, suspend guanine in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a phase transfer catalyst, such as tetramethylammonium chloride.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by slowly adding it to ice-water.

-

Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 2-amino-6-chloropurine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Experimental Protocol: C8-Chlorination (Proposed)

Step 2: Chlorination of 2-Amino-6-chloropurine

-

Dissolve 2-amino-6-chloropurine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any starting materials and by-products.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it has high solubility (e.g., DMF or DMSO).

-

Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Silica Gel Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C6 and C8 positions. The C6-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C8-chloro group. This allows for selective functionalization, making it an ideal scaffold for generating diverse libraries of purine derivatives.

Key Reactions and Derivative Synthesis

The following workflow illustrates the versatility of this compound in synthesizing a variety of substituted purine analogs through common and robust chemical transformations.

Caption: Synthetic utility of this compound.

Application as a Privileged Scaffold in Kinase Inhibitor Development

The purine core is a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). Consequently, purine analogs are well-suited to bind to the ATP-binding pocket of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This compound has served as a foundational building block for the development of numerous potent and selective kinase inhibitors.

Derivatives of this scaffold have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6][7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.

Signaling Pathway Context: CDK2 in Cell Cycle Regulation

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a pathway frequently targeted by inhibitors derived from the this compound scaffold.

Caption: Inhibition of the CDK2 pathway by purine-based inhibitors.

Safety, Handling, and Disposal

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is -20°C under a nitrogen atmosphere to prevent degradation.[3]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Avoid release to the environment. Chlorinated organic compounds can be harmful to aquatic life.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its privileged structural motif, coupled with its tunable chemical reactivity, has positioned it as a cornerstone for the synthesis of targeted therapeutics, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively harness the potential of this remarkable scaffold in their pursuit of novel medicines. The continued exploration of derivatives from this compound promises to yield new and improved therapies for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-angiogenic effects of purine inhibitors of cyclin dependent kinases | springermedicine.com [springermedicine.com]

- 7. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

This compound is a pivotal chemical intermediate whose significance in medicinal chemistry and drug discovery cannot be overstated. Its di-chlorinated purine core offers a chemically tractable scaffold, enabling versatile functionalization at the C6 and C8 positions through nucleophilic substitution reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications. We will delve into the strategic importance of this molecule as a "privileged structure," serving as the foundational starting material for libraries of compounds targeting a spectrum of diseases, most notably in oncology and virology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into leveraging this compound for therapeutic innovation.

Introduction: The Strategic Value of a Dichloropurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets through strategic modification. These are termed "privileged structures." this compound is a quintessential example of such a scaffold.[1] The purine ring system is a ubiquitous motif in nature, forming the core of nucleobases, signaling molecules, and cofactors. Consequently, enzymes that interact with natural purines, such as kinases, are often susceptible to inhibition by synthetic purine analogs.

The true value of this compound lies in its inherent reactivity. The chlorine atoms at the C6 and C8 positions are excellent leaving groups, creating electrophilic sites ripe for nucleophilic aromatic substitution (SNAr). This allows for the systematic and differential introduction of a vast array of functional groups, including amines, alcohols, and thiols.[1][2] This chemical versatility enables the generation of large compound libraries, which are essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1][3] The 2-amino group provides an additional vector for modification or can be retained to facilitate crucial hydrogen bonding interactions within a target's active site.

This guide will systematically deconstruct the properties, synthesis, and application of this vital building block, providing the technical foundation necessary for its effective utilization in a research and development setting.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in synthesis and screening.

Key Identifiers and Characteristics

The essential properties of this compound are summarized below. This data is critical for reaction planning, analytical characterization, and safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 130120-68-2 | [5] |

| Molecular Formula | C₅H₃Cl₂N₅ | [4] |

| Molecular Weight | 204.02 g/mol | [4] |

| Appearance | Solid | |

| InChI Key | TVRLITZXKLOOBY-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥96% | |

| Storage | -20°C, under inert atmosphere (e.g., Nitrogen) |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

While this compound is commercially available, understanding its synthesis provides insight into the broader chemistry of purine analogs. The construction of the purine core typically begins with a substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring.

A common synthetic strategy involves the reduction of a nitro group on a dichloropyrimidine precursor to an amine, followed by cyclization to form the purine scaffold.[6] The reactivity of the C6 and C8 positions is paramount to the utility of this compound. The electron-withdrawing nature of the purine ring system makes these positions highly susceptible to nucleophilic attack, facilitating the displacement of the chloride ions.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of functionalized purine derivatives starting from this compound. This highlights its role as a central hub for diversification.

References

- 1. This compound|CAS 130120-68-2 [benchchem.com]

- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 130120-68-2 [chemicalbook.com]

- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Strategic Utility of 6,8-dichloro-9H-purin-2-amine

This guide provides a comprehensive technical overview of 6,8-dichloro-9H-purin-2-amine, a pivotal heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its role as a privileged starting material for potent bioactive agents.

Introduction: The Strategic Importance of the Dichloropurinediamine Scaffold

This compound is a synthetic purine derivative characterized by a core purine ring system with chlorine atoms at the C6 and C8 positions and an amine group at the C2 position. This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a highly versatile building block in medicinal chemistry. The term "privileged structure" is aptly applied here, as this scaffold has been successfully modified to yield ligands for a diverse array of biological targets, most notably protein kinases.[1] The strategic placement of two reactive chloro groups allows for sequential and regioselective nucleophilic substitution reactions, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is comprised of a fused pyrimidine and imidazole ring system. The presence of the electron-withdrawing chlorine atoms and the electron-donating amino group significantly influences the electronic distribution and reactivity of the purine core.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₅ | PubChem CID: 5464677[2] |

| Molecular Weight | 204.01 g/mol | PubChem CID: 5464677[2] |

| IUPAC Name | This compound | Sigma-Aldrich[3] |

| CAS Number | 130120-68-2 | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | -20°C, stored under nitrogen | Sigma-Aldrich[3] |

Tautomerism

Like many purine derivatives, this compound can exist in different tautomeric forms, with the proton on the imidazole ring nitrogen residing on either N7 or N9. The 9H-tautomer is generally the more stable and prevalent form for many purine derivatives, though the specific substitution and environmental factors can influence this equilibrium.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found in the searched literature, its spectroscopic features can be predicted based on data from closely related analogues, such as 2-amino-6-chloropurine.

-

¹H NMR: The spectrum would be expected to show a signal for the N-H protons of the amino group and the purine ring. The chemical shifts would be influenced by the solvent and the electronic environment.

-

¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the purine core. The carbons attached to the chlorine atoms (C6 and C8) would be significantly downfield due to the deshielding effect of the halogens.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M) and subsequent peaks at M+2 and M+4 in a ratio of approximately 9:6:1.

Synthesis of the this compound Scaffold

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single source from the conducted searches. However, a plausible and chemically sound synthetic route can be constructed based on the synthesis of its likely precursor, 2-amino-6-chloropurine (also known as 6-chloroguanine), and known methods for the C8-chlorination of purines.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available guanine or related pyrimidine precursors.

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of 2-Amino-6-chloropurine (Precursor)

Several methods have been reported for the synthesis of 2-amino-6-chloropurine. A common approach involves the chlorination of guanine.

Protocol:

-

Reactants: Guanine, a chlorinating agent (e.g., phosphorus oxychloride, POCl₃), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an inert solvent.

-

Procedure: Guanine is suspended in a high-boiling inert solvent. The chlorinating agent and phase-transfer catalyst are added. The mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The crude product precipitates and can be collected by filtration.

-

Purification: The crude 2-amino-6-chloropurine can be purified by recrystallization.

Rationale: The use of a phase-transfer catalyst is often necessary to improve the solubility of guanine and facilitate the reaction.[4] Alternative patented methods start from pyrimidine derivatives, which are then cyclized to form the purine ring.[5][6]

Step 2: C8-Chlorination to Yield this compound (Target)

The introduction of a chlorine atom at the C8 position of the purine ring can be achieved through electrophilic chlorination.

Protocol:

-

Reactants: 2-Amino-6-chloropurine and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.

-

Procedure: 2-Amino-6-chloropurine is dissolved or suspended in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent). The chlorinating agent is added portion-wise at a controlled temperature.

-

Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel.

Rationale: The C8 position of purines is susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions is crucial to achieve regioselectivity and avoid over-chlorination or side reactions.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for selective nucleophilic aromatic substitution (SNAr) reactions. The C6 position is generally more reactive towards nucleophiles than the C8 position. This differential reactivity enables a stepwise approach to introduce different substituents at these two positions.

Caption: Stepwise derivatization of this compound.

Exemplary Protocol for Nucleophilic Substitution at C6:

-

Reactants: this compound, a primary or secondary amine (1-1.2 equivalents), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent (e.g., DMF, NMP, or an alcohol).

-

Procedure: The reactants are combined and heated, often under microwave irradiation to accelerate the reaction. The progress is monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled, and the product is typically precipitated by the addition of water or purified directly by chromatography.

Causality: The greater reactivity of the C6-chloro group is attributed to the electronic influence of the adjacent ring nitrogens. The reaction is often base-catalyzed to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6,8-disubstituted 2-aminopurine scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action as Kinase Inhibitors

Many purine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the downstream signaling cascade. The purine core mimics the adenine base of ATP, while the substituents at the C2, C6, and C8 positions can be tailored to form specific interactions with the amino acid residues lining the ATP-binding site, thereby conferring potency and selectivity.

Caption: Schematic of a purine-based kinase inhibitor in the ATP-binding pocket.

Targeting Anaplastic Lymphoma Kinase (ALK)

A notable application of the 6,8-disubstituted purine scaffold is in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins that drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).

By employing a "scaffold hopping" strategy, researchers have designed 6,8-disubstituted purines as analogues of known ALK inhibitors.[4] These compounds have demonstrated the ability to inhibit ALK and its resistance-conferring mutants in submicromolar concentrations.

Structure-Activity Relationship (SAR) Insights:

-

C2-Amine: The amino group at the C2 position often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding site.

-

C6-Substituent: The substituent at the C6 position typically projects into a hydrophobic pocket. Varying the size and nature of this group can significantly impact potency and selectivity.

-

C8-Substituent: The C8 position provides another vector for exploring interactions within the ATP-binding site. Modifications at this position can also influence the molecule's solubility and pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound represents a cornerstone scaffold for the synthesis of a wide range of biologically active molecules. Its well-defined reactivity allows for the controlled and systematic introduction of diverse chemical functionalities, making it an invaluable tool for probing structure-activity relationships and optimizing lead compounds. The demonstrated success of its derivatives as potent kinase inhibitors, particularly in the context of cancer therapy, underscores the enduring importance of this privileged structure in modern drug discovery. This guide has provided a foundational understanding of its structure, synthesis, and application, intended to empower researchers in their pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.red [2024.sci-hub.red]

- 3. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-9H-purin-2-amine

Introduction: The Strategic Value of Dichlorinated Purine Scaffolds

6,8-Dichloro-9H-purin-2-amine is a highly functionalized purine core that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its strategic importance lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C8. This reactivity gradient allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal scaffold for building libraries of complex, polysubstituted purine analogues for biological screening. Such derivatives are frequently explored as kinase inhibitors, antivirals, and modulators of other critical biological pathways.[1][2][3] This guide provides a detailed examination of the most logical and scientifically grounded pathway for its synthesis, focusing on the underlying chemical principles and providing a robust experimental framework.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target molecule, this compound, logically points to a direct double chlorination of a readily available precursor. The most suitable starting material is the stable and commercially accessible 2-amino-6,8-dihydroxypurine, a compound belonging to the uric acid family.

The core chemical transformation involves the conversion of the two hydroxyl groups (which exist in tautomeric equilibrium with their more stable oxo forms) at the C6 and C8 positions into chloro groups. These positions on the purine ring are electron-deficient and thus, the attached oxygen atoms are susceptible to activation by a strong dehydrating and chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on heterocyclic systems.[4][5][6] The feasibility of this approach is strongly supported by literature precedents where analogous purine-diones, such as xanthine (2,6-dihydroxypurine) and 6,8-dihydroxypurine, are effectively converted to their corresponding dichloropurines using POCl₃.[7][8]

References

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]

- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

6,8-Dichloro-9H-purin-2-amine literature review

An In-Depth Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold in Medicinal Chemistry

Introduction

This compound is a synthetically versatile heterocyclic compound that has emerged as a cornerstone in modern drug discovery. As a di-chlorinated purine derivative, it serves as a highly valuable starting material, or "scaffold," for the construction of a diverse array of biologically active molecules. Its strategic placement of reactive chlorine atoms and an amino group allows for precise, stepwise chemical modifications. This architectural flexibility has made it a privileged structure, particularly in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] This guide provides a comprehensive overview of the synthesis, chemical behavior, and extensive applications of this compound, offering field-proven insights for researchers and professionals in medicinal chemistry and drug development.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its chemical identity and behavior. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 130120-68-2 | |

| Molecular Formula | C₅H₃Cl₂N₅ | [2] |

| Molecular Weight | 204.02 g/mol | |

| Appearance | Solid | |

| InChI Key | TVRLITZXKLOOBY-UHFFFAOYSA-N |

Synthesis of the Purine Core

The construction of the this compound core is a multi-step process that typically begins with a suitably substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring of the purine system. The following represents a logical and established pathway for its synthesis, drawing from common strategies in purine chemistry.[3][4]

Synthetic Workflow Diagram

References

- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6,8-Dichloro-9H-purin-2-amine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6,8-Dichloro-9H-purin-2-amine, a halogenated purine analog. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a potent, potentially cytotoxic compound, strict adherence to these guidelines is paramount.

Compound Profile and Hazard Identification

This compound is a solid, off-white to light yellow organic compound with the molecular formula C5H3Cl2N5.[1][2] Its structure as a purine analog suggests potential biological activity, necessitating its handling as a hazardous substance. The primary risks associated with this compound are related to its potential toxicity if ingested, inhaled, or absorbed through the skin.

GHS Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) , indicating that the substance is a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[1]

Toxicological Profile

While specific toxicological studies on this compound are not extensively available in the public domain, its classification as a purine analog warrants a high degree of caution. Purine analogs are a class of antimetabolites that can interfere with DNA and RNA synthesis, potentially leading to cytotoxic effects.[3][4][5] Occupational exposure to cytotoxic drugs has been associated with various health risks, including skin irritation, reproductive hazards, and potential carcinogenicity with long-term exposure.[6] Therefore, it is prudent to handle this compound as a potentially cytotoxic and genotoxic compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls

All work with solid or powdered this compound should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the inhalation of airborne particles.[7] The work surface should be covered with a disposable absorbent pad to contain any potential spills.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

| PPE Category | Specification | Rationale |

| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination.[8] |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[8][9] |

| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing.[8] |

| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified fume hood or BSC. | Minimizes the risk of inhaling hazardous particles.[7] |

Diagram: Personal Protective Equipment (PPE) Workflow

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Procedures

General Handling

-

Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Transportation: Transport the compound in a sealed, shatter-proof secondary container.[7]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Recommended storage is at -20°C under a nitrogen atmosphere.[1][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Personnel Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill Cleanup

In the event of a spill, the area should be immediately secured and all non-essential personnel evacuated. Only trained personnel with appropriate PPE should perform the cleanup.

Diagram: Spill Response Decision Tree

Caption: Decision tree for responding to a spill of this compound.

Experimental Protocol: Small Spill Cleanup (<5g of solid)

-

Restrict Access: Cordon off the spill area and post warning signs.

-

Don PPE: Put on a disposable gown, double nitrile gloves, and chemical splash goggles. An N95 respirator is also recommended.

-

Contain the Spill: Gently cover the powdered spill with absorbent pads wetted with a detergent solution to prevent the generation of airborne dust.[8]

-

Collect the Material: Carefully collect the absorbent pads and any contaminated debris using tongs or a scoop and place them into a designated cytotoxic waste bag.

-

Decontaminate the Area: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[8]

-

Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated cytotoxic waste container.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as cytotoxic waste.

-

Wash Hands: Thoroughly wash hands with soap and water.

-

Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. As a halogenated organic compound, it should be segregated into a designated halogenated waste stream for incineration.[11][12] Follow all institutional and local regulations for the disposal of cytotoxic and halogenated waste.

Conclusion

This compound is a valuable compound in research and drug development, but its potential hazards necessitate a rigorous and proactive approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

- 1. This compound | 130120-68-2 [sigmaaldrich.com]

- 2. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cupe.ca [cupe.ca]

- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dvm360.com [dvm360.com]

- 9. Spillage procedures for chemotherapy | NHSGGC [clinicalguidelines.scot.nhs.uk]

- 10. fishersci.com [fishersci.com]

- 11. uakron.edu [uakron.edu]

- 12. bucknell.edu [bucknell.edu]

An In-Depth Technical Guide to the Synthesis of 6,8-Dichloro-9H-purin-2-amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dichloro-9H-purin-2-amine is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antiviral agents. The strategic placement of chloro-substituents at the C6 and C8 positions provides reactive handles for subsequent nucleophilic substitution, enabling the generation of diverse chemical libraries for drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to this key purine derivative, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect three core synthetic strategies, offering field-proven insights into experimental design and execution.

Introduction: The Strategic Importance of this compound

The purine core is a privileged structure in drug development, forming the backbone of endogenous signaling molecules like adenosine and guanosine. Chemical modification of this scaffold has yielded numerous therapeutic successes. This compound (also known as 2-amino-6,8-dichloropurine) is of particular interest due to its trifunctional nature: a nucleophilic 2-amino group and two electrophilic centers at C6 and C8. This arrangement allows for sequential and regioselective derivatization, making it an ideal starting point for structure-activity relationship (SAR) studies. Understanding the most efficient and logical pathways to its synthesis is therefore critical for programs that rely on this intermediate.

This guide will focus on three primary classes of starting materials:

-

Guanine: A biomolecule-based approach leveraging a pre-formed purine core.

-

Uric Acid: A readily available purine starting material requiring comprehensive chlorination.

-

Pyrimidine Derivatives: A convergent de novo synthesis that builds the purine ring system from a simpler heterocyclic precursor.

Synthesis Starting from Guanine

The most direct and frequently employed route to this compound begins with the naturally occurring purine base, guanine. This pathway is a two-step process involving sequential chlorination at the C6 and C8 positions.

Step 1: Synthesis of the Key Intermediate, 2-Amino-6-chloropurine

The initial transformation converts the 6-oxo group of guanine into a chloro substituent. This is not a simple nucleophilic substitution due to the lactam nature of the purine ring. The reaction requires activation of the oxygen to transform it into a good leaving group.

Causality of Experimental Choices: The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or N,N-dimethylformamide (DMF). The combination of POCl₃ and DMF forms the Vilsmeier reagent, (Cl₂P(O)N(CH₃)₂⁺Cl⁻), a powerful electrophile.[1][2] This reagent activates the C6-carbonyl oxygen, facilitating its displacement by a chloride ion. A phase transfer catalyst, such as a tetraalkylammonium chloride, is often added to improve the solubility of guanine and enhance reaction rates, though this can increase costs on an industrial scale.[3][4]

Experimental Protocol: Chlorination of Guanine

-

To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add acetonitrile and N,N-dimethylformamide (DMF).

-

Suspend guanine in the solvent mixture. Add a phase transfer catalyst (e.g., tetraethylamine chloride) if desired.[3]

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining a low temperature.[5]

-

After the addition is complete, heat the reaction mixture to reflux (typically 60-90 °C) and maintain for 8-15 hours, monitoring the reaction progress by TLC or HPLC.[5]

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

-

The intermediate product often precipitates from the aqueous solution. Neutralize the solution carefully with an alkali metal hydroxide (e.g., NaOH) to a pH of 3-5.

-

Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-chloropurine.[5]

| Parameter | Value | Reference |

| Starting Material | Guanine | [3] |

| Reagents | POCl₃, DMF, Acetonitrile | [3][5] |

| Catalyst | Tetraethylamine chloride (optional) | [3] |

| Temperature | 60-90 °C (Reflux) | [5] |

| Reaction Time | 8-15 hours | [5] |

| Typical Yield | 70-98% | [3] |

Step 2: C8-Chlorination of 2-Amino-6-chloropurine

The second step involves the chlorination of the C8 position. The C8-H bond of a purine is the most acidic proton on the ring system and can be deprotonated with a strong base, creating a nucleophilic center for subsequent reaction with an electrophilic chlorine source.[6]

Causality of Experimental Choices: Direct electrophilic halogenation of the C8 position is challenging due to the electron-rich nature of the purine ring system. A more reliable method involves a deprotonation/metalation followed by quenching with an electrophilic chlorine source. Strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal for this purpose as they can efficiently deprotonate the C8 position without competing in nucleophilic attack at the C6 position.[6] Hexachloroethane (C₂Cl₆) serves as a robust source of electrophilic chlorine.

Experimental Protocol: C8-Chlorination via Metalation

-

Dissolve 2-amino-6-chloropurine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon).

-

Cool the solution to a low temperature (e.g., -75 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as LiTMP (prepared from 2,2,6,6-tetramethylpiperidine and n-butyllithium), to the purine solution.

-

Stir the mixture at -75 °C for 1-2 hours to ensure complete C8-lithiation.

-

Add a solution of hexachloroethane (C₂Cl₆) in THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]

- 6. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of 6,8-Dichloro-9H-purin-2-amine

An Application Note and Protocol for the Synthesis of 6,8-Dichloro-9H-purin-2-amine

This compound is a highly functionalized purine derivative that serves as a cornerstone in medicinal chemistry and drug discovery. Its strategic value lies in its identity as a "privileged structure," a molecular scaffold with inherent chemical reactivity that can be judiciously modified to interact with multiple biological targets.[1] The dichloro-substitution at the C6 and C8 positions provides two distinct and reactive sites for nucleophilic substitution, enabling the systematic development of diverse compound libraries. The 2-amino group offers an additional site for modification, influencing the electronic properties and biological activity of the resulting molecules.[1]

This versatility has positioned this compound as a critical starting material for synthesizing potent bioactive molecules, including inhibitors of heat shock protein 90 (Hsp90)—a key target in cancer therapy—and novel antiviral agents.[1] This guide provides a comprehensive, two-part protocol for the synthesis of this valuable intermediate, beginning with the conversion of guanine to 2-amino-6-chloropurine, followed by a regioselective chlorination at the C8 position.

Overall Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions. The general pathway involves the initial chlorination of guanine at the C6 position, followed by protection of the exocyclic amine, regioselective chlorination at the C8 position, and subsequent deprotection to yield the final product.

Caption: Overall synthetic route from guanine to this compound.

Part 1: Synthesis of 2-Amino-6-chloropurine (Intermediate)

Scientific Principle

The first stage of the synthesis transforms the readily available and inexpensive guanine into the key intermediate, 2-amino-6-chloropurine. Direct chlorination of guanine's C6-oxo group is challenging due to its poor solubility and low reactivity.[2] To overcome this, the reaction is performed using a powerful chlorinating agent, phosphorus oxychloride (POCl₃), in the presence of a phase transfer catalyst (PTC) such as tetraethylammonium chloride.[3] The PTC facilitates the reaction by improving the solubility of guanine in the organic solvent (acetonitrile) and promoting the formation of the reactive intermediate. The process yields the desired 2-amino-6-chloropurine, which serves as the precursor for the subsequent C8-chlorination.

Experimental Protocol

Materials and Reagents

| Reagent | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |

| Guanine | 151.13 | - | 4.50 g | 29.8 | 1.0 |

| Phosphorus Oxychloride | 153.33 | 1.645 g/mL | 16.5 mL | 177 | ~5.9 |

| Tetraethylammonium Chloride | 165.71 | - | 7.46 g | 45.0 | 1.5 |

| Acetonitrile (anhydrous) | 41.05 | 0.786 g/mL | 60 mL | - | - |

| Sodium Hydroxide (aq.) | 40.00 | 2M (approx.) | As needed | - | - |

| Hydrochloric Acid (aq.) | 36.46 | 1M (approx.) | As needed | - | - |

| Ethyl Acetate | 88.11 | - | ~500 mL | - | - |

| Deionized Water | 18.02 | - | As needed | - | - |

Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add guanine (4.50 g), tetraethylammonium chloride (7.46 g), and anhydrous acetonitrile (60 mL).

-

Addition of Chlorinating Agent: Begin stirring the suspension under a nitrogen atmosphere. Carefully and slowly add phosphorus oxychloride (16.5 mL) to the mixture at room temperature. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux with vigorous stirring for 70-90 minutes. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

-

Quenching and Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water with stirring. This will quench the excess POCl₃.

-

pH Adjustment: Place the aqueous mixture in an ice bath. Adjust the pH to ~8-9 using a 2M aqueous sodium hydroxide solution. This will cause the product to precipitate.

-

Neutralization and Isolation: Re-adjust the pH to 7 using a 1M aqueous hydrochloric acid solution. Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water.

-

Purification: The crude solid can be further purified. Suspend the solid in water and perform continuous extraction with ethyl acetate for 24 hours. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-6-chloropurine as a white solid. A yield of approximately 40-50% is expected.

Part 2: Synthesis of this compound

Scientific Principle

This stage involves the regioselective chlorination of the C8 position of 2-amino-6-chloropurine. The C8 position, being part of the electron-rich imidazole ring, is susceptible to functionalization. However, direct electrophilic chlorination is often unselective. A more controlled approach involves a directed ortho-metalation strategy.

Critically, lithiation of unprotected 2-amino-6-chloropurines can lead to an undesirable ring-opening of the pyrimidine moiety.[4] To prevent this, the exocyclic 2-amino group must first be protected. Following protection, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is used at low temperatures to deprotonate the C8 position, forming a highly reactive 8-lithiated species. This intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆), to install the chlorine atom specifically at C8.[5] A final deprotection step liberates the 2-amino group, yielding the target molecule.

Experimental Protocol

This is a three-step sequence: protection, chlorination, and deprotection.

Step 2a: Protection of the 2-Amino Group (Example: THP Protection)

-

Dissolve 2-amino-6-chloropurine (1.0 eq) in anhydrous THF.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under vacuum. The crude N2-THP protected product is often used directly in the next step without further purification.

Step 2b: C8-Chlorination via Lithiation

Caption: Workflow for the C8-chlorination step.

-

Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the N2-protected 2-amino-6-chloropurine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the purine solution via cannula. Stir the mixture at -78 °C for 1 hour.

-

Chlorination: Dissolve hexachloroethane (C₂Cl₆, 1.5 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

-

Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the 8-chloro-N2-protected-2-amino-6-chloropurine.

Step 2c: Deprotection of the 2-Amino Group

-

Dissolve the purified protected product from the previous step in a suitable solvent (e.g., methanol or ethanol).

-

Add an acidic catalyst, such as 2M hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

-

Once deprotection is complete, neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate).

-

Extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the final product, this compound.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

-

LDA: Strong base, corrosive, and moisture-sensitive. Prepare and use in situ under an inert atmosphere.

-

Solvents: Acetonitrile and THF are flammable. Ensure all heating is done using heating mantles or oil baths with proper temperature control. Avoid open flames.

References

The Versatile Scaffold: Applications of 6,8-Dichloro-9H-purin-2-amine in Medicinal Chemistry

Introduction: The Privileged Status of the Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of life, forming the basic structure of two of the four nucleobases in our DNA and RNA. In the realm of medicinal chemistry, this bicyclic heterocycle is considered a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated classes of protein targets with high affinity. This inherent versatility has made purine analogs a fertile ground for the discovery of novel therapeutics, particularly in the field of oncology and virology. Among the numerous purine derivatives, 6,8-dichloro-9H-purin-2-amine stands out as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors.

The strategic placement of chlorine atoms at the 6 and 8 positions, coupled with the presence of an amino group at the 2-position, provides a unique combination of reactivity and functionality. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for palladium-catalyzed cross-coupling reactions, allowing for the systematic and diverse modification of the purine core. This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Chemical Properties and Reactivity

This compound (CAS: 130120-68-2) is a solid with a molecular weight of 204.02 g/mol .[1][2] The key to its utility lies in the differential reactivity of the two chlorine atoms. The C6-chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) than the C8-chloro group. This allows for selective functionalization at the C6 position, followed by subsequent modification at the C8 position.

Core Synthetic Strategies and Protocols

The true power of this compound as a medicinal chemistry scaffold is unlocked through a series of well-established synthetic transformations. Below are detailed protocols for the two most common and impactful modifications: nucleophilic aromatic substitution at the C6 position and Suzuki-Miyaura cross-coupling at the C8 position.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C6-Position

This protocol describes the selective displacement of the C6-chloro group with an amine nucleophile, a common strategy for introducing diversity and modulating the biological activity of the purine scaffold.

Scientific Rationale: The greater electrophilicity of the C6 position compared to the C8 position in the purine ring makes it more susceptible to nucleophilic attack. This regioselectivity is a key feature that is exploited in the synthesis of complex purine derivatives. The choice of base is critical to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Experimental Workflow Diagram:

Caption: Workflow for selective C6-amination.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or n-butanol (10-20 mL per mmol of starting material).

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-6-(substituted-amino)-8-chloro-9H-purine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position

Following the functionalization of the C6 position, the C8-chloro group can be modified using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl or heteroaryl groups, which can significantly impact kinase selectivity and potency.

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry.[3][4][5] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups, making it ideal for late-stage diversification of complex molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Experimental Workflow Diagram:

References

- 1. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 130120-68-2 [sigmaaldrich.com]

- 3. Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

The Versatile Scaffold: Application Notes for the Strategic Use of 6,8-Dichloro-9H-purin-2-amine in Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of modern drug discovery, the purine core stands out as a "privileged scaffold," a recurring motif in a multitude of biologically active molecules and approved therapeutics. Its inherent ability to form multiple hydrogen bonds and engage in key interactions within enzyme active sites makes it an ideal starting point for inhibitor design. Among the panoply of purine-based starting materials, 6,8-Dichloro-9H-purin-2-amine emerges as a particularly valuable and versatile chemical intermediate.

The strategic placement of two distinct chlorine atoms at the C6 and C8 positions, coupled with an amino group at C2, provides medicinal chemists with a powerful tool for building molecular complexity through sequential and regioselective functionalization. The differential reactivity of the C6 and C8 positions is the cornerstone of its utility, allowing for a controlled, stepwise introduction of diverse substituents. This guide provides an in-depth exploration of the chemical behavior of this compound and detailed protocols for its application in the synthesis of potent kinase inhibitors and other therapeutic candidates.

Understanding the Reactivity Landscape

The synthetic utility of this compound is governed by the differential electrophilicity of the carbon atoms to which the chlorine atoms are attached. It is well-established in purine chemistry that the C6 position is significantly more susceptible to nucleophilic attack than the C8 position. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms.

This inherent reactivity difference allows for the selective functionalization of the C6 position while leaving the C8-chloro group intact for subsequent transformations. This principle is the foundation for the rational design of synthetic routes leading to complex 2,6,8-trisubstituted purines.

Caption: Logical flow of reactivity for this compound.

Part 1: Selective Functionalization of the C6 Position

The initial and most common synthetic transformation involves the selective displacement of the C6-chloro substituent. This can be achieved through classical nucleophilic aromatic substitution (SNAr) or, more versatilely, through palladium-catalyzed cross-coupling reactions.

Application 1.1: Nucleophilic Aromatic Substitution (SNAr) at C6

The high reactivity of the C6 position allows for direct displacement by a variety of nucleophiles, particularly amines. This reaction is often thermally driven and can be performed with or without a base, depending on the nucleophilicity of the incoming amine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like ethanol, n-butanol, or N,N-dimethylformamide (DMF) is typically chosen to facilitate the dissolution of the purine substrate and promote the SNAr mechanism.

-

Temperature: Elevated temperatures (80-150 °C) are necessary to overcome the activation energy of the reaction. Microwave irradiation can significantly shorten reaction times.

-

Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

This protocol describes a typical SNAr reaction with a primary amine.

Materials:

-

This compound

-

Cyclohexylamine

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Microwave synthesis vials

-

Silica gel for chromatography

Procedure:

-

To a microwave reaction vial, add this compound (1.0 equiv., e.g., 204 mg, 1.0 mmol).

-

Add ethanol (4 mL), followed by cyclohexylamine (1.1 equiv., 110 mg, 1.1 mmol) and triethylamine (1.1 equiv., 111 mg, 1.1 mmol).

-

Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 90 °C for 1.5 hours.[1]

-

After cooling, a white precipitate typically forms. Filter the solid and wash with cold ethanol.

-

The crude product can be further purified by silica gel column chromatography (e.g., eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

| Reactant | MW ( g/mol ) | Equiv. | Amount (mg) |

| This compound | 204.01 | 1.0 | 204 |

| Cyclohexylamine | 99.17 | 1.1 | 110 |

| Triethylamine | 101.19 | 1.1 | 111 |

Application 1.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Its application to the C6 position of the dichloropurine core allows for the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for modulating kinase selectivity and potency.[2]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a classic choice, while catalyst systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are also highly effective.[3]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are critical. They facilitate the oxidative addition of the Pd(0) to the C-Cl bond and promote the reductive elimination step, leading to higher yields and broader substrate scope.[3]

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice can impact reaction efficiency.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic-soluble purine and the water-soluble inorganic base.

Caption: Experimental workflow for C6-selective Suzuki coupling.

This protocol provides a general procedure for a Suzuki-Miyaura coupling at the C6 position.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1,4-Dioxane and Water (degassed)

-

Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv., 204 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium carbonate (2.5 equiv., 345 mg, 2.5 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv., 58 mg, 0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture at 90 °C with vigorous stirring for 8-12 hours, monitoring progress by TLC or LC-MS.[5]

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the desired product.

| Parameter | Rationale |

| Inert Atmosphere | Prevents oxidation and deactivation of the Pd(0) catalyst. |

| Degassed Solvents | Removes dissolved oxygen which can interfere with the catalytic cycle. |

| Excess Boronic Acid | Compensates for potential side reactions like protodeboronation.[6] |

| Ligand Choice | Triphenylphosphine is effective, but for less reactive chlorides, more advanced ligands may be needed. |

Part 2: Functionalization of the C8 Position

Once the C6 position has been selectively functionalized, the C8-chloro group becomes the target for introducing further diversity. While less reactive than C6, the C8 position can be functionalized using more forcing conditions or alternative synthetic strategies.

Application 2.1: Buchwald-Hartwig Amination at C8

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, and it can be applied to the C8 position of the 6-substituted-8-chloropurine intermediate.[1] This allows for the introduction of a second, different amino substituent.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically requires a more robust catalyst system than Suzuki couplings. Pre-catalysts like Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ are often paired with highly active, sterically hindered biarylphosphine ligands such as BrettPhos or XPhos.[7] These advanced ligands are crucial for activating the less reactive C8-Cl bond.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine nucleophile without competing in the reaction.[7]

-

Temperature: Higher temperatures (100-120 °C) are generally required compared to C6 functionalization to drive the reaction to completion.

This protocol outlines the amination of a C6-aryl, C8-chloro purine intermediate.

Materials:

-

2-Amino-8-chloro-6-aryl-9H-purine (from Part 1)

-

Desired primary or secondary amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add the 2-Amino-8-chloro-6-aryl-9H-purine (1.0 equiv.), NaOt-Bu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

-

Seal the tube, then evacuate and backfill with argon (repeat 3 times).

-

Add anhydrous toluene, followed by the amine (1.2 equiv.).

-

Place the reaction in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Cool to room temperature, dilute with diethyl ether, and quench carefully with water.

-

Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the final trisubstituted purine.

Part 3: Strategic Considerations and Advanced Techniques

Protecting Group Strategy for the C2-Amine

The exocyclic amino group at the C2 position is nucleophilic and can potentially interfere with certain reactions, especially those involving strong bases or highly reactive electrophiles. For instance, attempts to functionalize the C8 position via lithiation can lead to the destruction of the pyrimidine ring if the C2-amino group is unprotected.[7]

When to Protect:

-

When using strong organometallic bases (e.g., LDA, n-BuLi) for C8 functionalization.

-

When using highly reactive electrophiles that could react with the C2-amine.

Common Protecting Groups:

-

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O and removed with acid (e.g., TFA).

-

Tetrahydropyran (THP): Can be used to protect the C2-amine, enabling efficient C8-lithiation and subsequent reaction with electrophiles.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of 6,8-Dichloro-9H-purin-2-amine in the Synthesis of Potent Kinase Inhibitors

Abstract